
2,4-Di(butan-2-yl)-4H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(butan-2-yl)-4H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of two butan-2-yl groups attached to the benzopyran core, which can influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(butan-2-yl)-4H-1-benzopyran typically involves the alkylation of a benzopyran precursor with butan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzopyran, making it more nucleophilic. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di(butan-2-yl)-4H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the benzopyran ring to a dihydrobenzopyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, nitro groups, or other functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,4-Di(butan-2-yl)-4H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,4-Di(butan-2-yl)-4H-1-benzopyran involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di(butan-2-yl)-4H-1-benzopyran: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds are known for their antioxidant properties and are found in many fruits and vegetables.
Coumarins: These compounds have anticoagulant properties and are used in the treatment of blood clotting disorders.
Uniqueness
What sets this compound apart from other similar compounds is the presence of the butan-2-yl groups. These groups can influence the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61714-08-7 |
|---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2,4-di(butan-2-yl)-4H-chromene |
InChI |
InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
OQSGEHMDALNPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
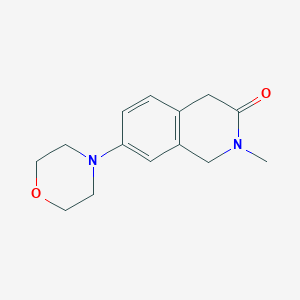
![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
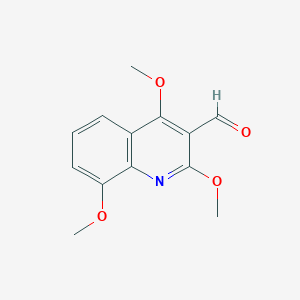
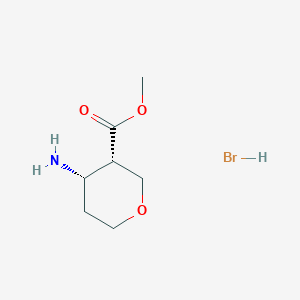
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)


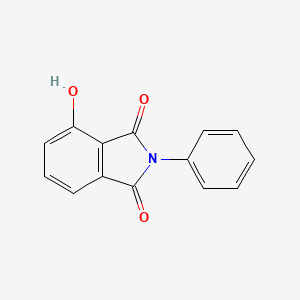
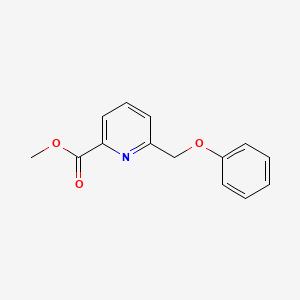
![Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11869199.png)
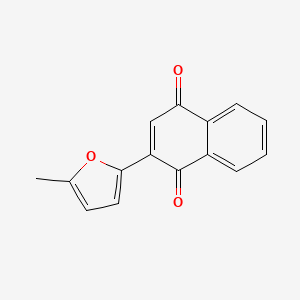

![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)
